4-Phenyl-1,2,3-Triazole Pharmacophore: Structural Differentiation from Unsubstituted Triazole Analog
CAS 2034424-34-3 incorporates a 4-phenyl-1,2,3-triazole moiety, whereas its closest commercially cataloged analog, CAS 1798466-31-5 (3,3-Diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]-1-propanone), bears an unsubstituted 1H-1,2,3-triazole ring [1][2]. This structural difference adds an aromatic ring (ΔMW = +76.11 g/mol; C6H5 vs H) and introduces a site for π-π stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp) in target protein binding pockets [1]. In the broader class of pyrrolidine amide NAAA inhibitors, small lipophilic aryl substituents at analogous positions have been shown to significantly enhance inhibitory potency, confirming that even modest aryl modifications on the triazole-pyrrolidine scaffold produce measurable changes in biological activity [3]. Notably, the 4-phenyltriazole-pyrrolidine substructure has been independently identified as a critical hydrophobic contact motif at protein-protein interfaces, as demonstrated by STD NMR and molecular dynamics simulations of (2S,4S)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-containing peptide triazole entry inhibitors binding HIV-1 gp120 [4].
| Evidence Dimension | Aromatic ring count / predicted binding surface area |
|---|---|
| Target Compound Data | Three aromatic rings (two diphenyl + one 4-phenyltriazole); MW 422.53 g/mol; predicted density 1.21±0.1 g/cm³ [1][2] |
| Comparator Or Baseline | CAS 1798466-31-5: Two aromatic rings (diphenyl only, unsubstituted triazole); MW 346.43 g/mol; predicted density 1.21±0.1 g/cm³ [1] |
| Quantified Difference | ΔMW = +76.11 g/mol (21.9% increase); +1 aromatic ring capable of π-π stacking; Triazole ring substitution converts an H-bond donor/acceptor-only moiety into an aromatic pharmacophore with potential for additional hydrophobic and π-stacking interactions [1][3][4] |
| Conditions | Structural comparison based on reported molecular formulas and InChI identifiers; class-level SAR inference from pyrrolidine amide NAAA inhibitor series (MedChemComm, 2018) [3]; gp120 binding interface analysis (CPRiL, University of Freiburg) [4] |
Why This Matters
For procurement decisions where the 4-phenyltriazole pharmacophore is required for target engagement—such as D3 dopamine receptor antagonism or HIV gp120 entry inhibition—the unsubstituted triazole analog (CAS 1798466-31-5) would lack the critical aromatic contact surface and cannot serve as a functional substitute [1][4].
- [1] Kuujia.com. Cas no 1798466-31-5 (3,3-Diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]-1-propanone). Product Technical Datasheet. Accessed 2026. View Source
- [2] Kuujia.com. Cas no 1795470-82-4 (3-[4-(Methylsulfonyl)phenyl]-1-[3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]-1-propanone). Product Technical Datasheet. Accessed 2026. View Source
- [3] Zhou P, et al. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Medchemcomm. 2018;10(2):252-262. DOI: 10.1039/c8md00432c. PMID: 30931090. View Source
- [4] CPRiL (Center for Proteomics Research in Leipzig). (2S,4S)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine tripartite hydrophobic motif in gp120-PT interface. University of Freiburg, 2013. View Source
